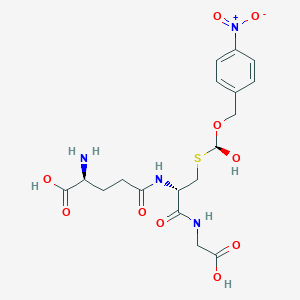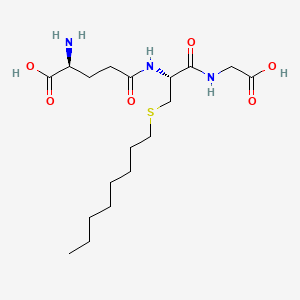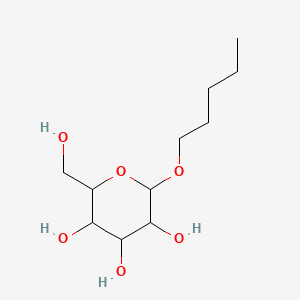
4-Deoxy-alpha-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deoxy-Alpha-D-Glucose is a deoxy sugar, which means it is a glucose molecule that has had one of its hydroxyl groups replaced by a hydrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-Alpha-D-Glucose can be achieved through various methods. One common approach involves the reduction of 4-deoxy-4-nitro-D-glucose using hydrogen in the presence of a palladium catalyst. Another method involves the use of glucose oxidase, which oxidizes D-glucose to D-glucono-δ-lactone and hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Deoxy-Alpha-D-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 4-deoxy-D-gluconic acid or reduced to form 4-deoxy-D-glucitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include 4-deoxy-D-gluconic acid, 4-deoxy-D-glucitol, and various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Deoxy-Alpha-D-Glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study glucose metabolism and transport in cells.
Wirkmechanismus
The mechanism of action of 4-Deoxy-Alpha-D-Glucose involves its uptake by glucose transporters in cells. Once inside the cell, it is phosphorylated by hexokinase to form 4-deoxy-4-phosphate-D-glucose, which cannot be further metabolized. This leads to the inhibition of glycolysis and a decrease in ATP production, ultimately causing cell death in rapidly dividing cells such as cancer cells .
Similar Compounds:
2-Deoxy-D-Glucose: Similar to this compound, but with the hydroxyl group removed from the second carbon.
3-Deoxy-D-Glucose: The hydroxyl group is removed from the third carbon.
6-Deoxy-D-Glucose: The hydroxyl group is removed from the sixth carbon.
Uniqueness: this compound is unique in its specific inhibition of glycolysis at the fourth carbon position, making it particularly effective in targeting certain metabolic pathways that are crucial for the survival of cancer cells .
Eigenschaften
Molekularformel |
C6H12O5 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4-,5+,6-/m0/s1 |
InChI-Schlüssel |
HDEMQQHXNOJATE-AZGQCCRYSA-N |
Isomerische SMILES |
C1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO |
Kanonische SMILES |
C1C(OC(C(C1O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)

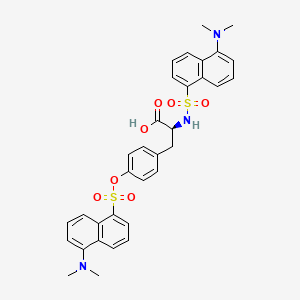

![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
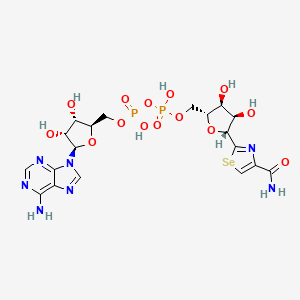
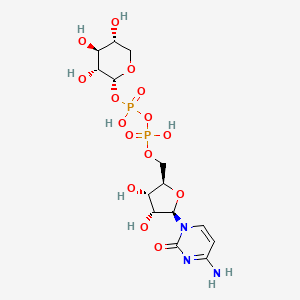
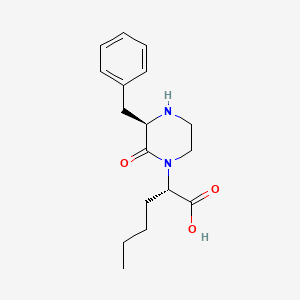
![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
